[1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-yl]methanol
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Overview
Description
[1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-yl]methanol: is a chemical compound that features a piperidine ring substituted with a chlorophenoxyphenylmethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-yl]methanol typically involves the reaction of 4-chlorophenol with benzyl chloride to form 4-chlorobenzyl chloride. This intermediate is then reacted with 3-(piperidin-3-yl)methanol under basic conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the aromatic ring or the piperidine ring, potentially leading to hydrogenated derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 4-chlorobenzaldehyde, 4-chlorobenzoic acid.
Reduction: Hydrogenated derivatives of the aromatic ring or piperidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it may be used as a ligand in receptor studies or as a building block for bioactive molecules.
Medicine: Potential applications in medicinal chemistry include the development of drugs targeting specific receptors or enzymes. Its structure suggests it could be a candidate for further modification to enhance its pharmacological properties.
Industry: In industrial chemistry, it can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of [1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-yl]methanol involves its interaction with molecular targets such as receptors or enzymes. The chlorophenoxy group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
- [1-[[3-(4-Fluorophenoxy)phenyl]methyl]piperidin-3-yl]methanol
- [1-[[3-(4-Bromophenoxy)phenyl]methyl]piperidin-3-yl]methanol
- [1-[[3-(4-Methylphenoxy)phenyl]methyl]piperidin-3-yl]methanol
Uniqueness: The presence of the chlorophenoxy group distinguishes [1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-yl]methanol from its analogs. This group can influence the compound’s binding affinity, selectivity, and overall pharmacokinetic properties. The chlorine atom’s electronegativity and size can affect the compound’s reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c20-17-6-8-18(9-7-17)23-19-5-1-3-15(11-19)12-21-10-2-4-16(13-21)14-22/h1,3,5-9,11,16,22H,2,4,10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPZPHOCCXKJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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